molecular formula C20H15F3N2O4 B2728185 1-[2-(4-Methylphenyl)-2-oxoethyl]-3-{[3-(trifluoromethyl)phenyl]methyl}imidazolidine-2,4,5-trione CAS No. 303986-32-5

1-[2-(4-Methylphenyl)-2-oxoethyl]-3-{[3-(trifluoromethyl)phenyl]methyl}imidazolidine-2,4,5-trione

Cat. No. B2728185
CAS RN: 303986-32-5
M. Wt: 404.345
InChI Key: BOFBFXDHXOKVSB-UHFFFAOYSA-N
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Description

1-[2-(4-Methylphenyl)-2-oxoethyl]-3-{[3-(trifluoromethyl)phenyl]methyl}imidazolidine-2,4,5-trione is a useful research compound. Its molecular formula is C20H15F3N2O4 and its molecular weight is 404.345. The purity is usually 95%.
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Scientific Research Applications

Isolation and Characterization of Related Compounds

  • Glomb and Lang (2001) identified and characterized glyoxal-arginine modifications, focusing on products formed from the reaction of arginine with glyoxal under different conditions. This research contributes to understanding the chemical behavior of similar imidazolidine derivatives under various pH and temperature conditions (Glomb & Lang, 2001).

Synthesis and Characterization

  • Angelova et al. (2003) reported on the synthesis and characterization of 4-imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-ones, including their base strength and isomerism. This kind of synthesis research helps in understanding the formation and properties of similar imidazolidine compounds (Angelova et al., 2003).
  • Zarzyka-Niemiec and Lubczak (2003) studied the kinetics and mechanism of addition of parabanic acid (imidazolidine-2,4,5-trione) to oxiranes, providing insight into the reactivity of imidazolidine derivatives (Zarzyka-Niemiec & Lubczak, 2003).

Mechanism of Action and Biological Activity

  • Audette et al. (1973) explored the mechanism of action and anti-cancer activity of imidazole and phenyl dialkyl triazenes, which are structurally related to imidazolidine compounds. This research contributes to understanding the potential biological activities of similar structures (Audette et al., 1973).

Applications in Corrosion Inhibition

  • Cruz et al. (2004) evaluated the electrochemical behavior of 1-(2-ethylamino)-2-methylimidazoline and its derivatives for corrosion inhibition in acid media. This study is significant for understanding the application of imidazolidine derivatives in industrial contexts (Cruz et al., 2004).

properties

IUPAC Name

1-[2-(4-methylphenyl)-2-oxoethyl]-3-[[3-(trifluoromethyl)phenyl]methyl]imidazolidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N2O4/c1-12-5-7-14(8-6-12)16(26)11-25-18(28)17(27)24(19(25)29)10-13-3-2-4-15(9-13)20(21,22)23/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFBFXDHXOKVSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CN2C(=O)C(=O)N(C2=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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